

Technical Support Center: Optimizing phMRI Data Analysis for LY2979165 Studies

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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

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Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing pharmacological Magnetic Resonance Imaging (phMRI) in studies involving **LY2979165**. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your data analysis and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **LY2979165** and why is it studied with phMRI?

A1: **LY2979165** is a prodrug of a selective mGluR2 agonist. It is investigated using phMRI to assess its effects on brain activity, particularly its ability to modulate glutamate neurotransmission. phMRI, specifically using a ketamine challenge, serves as a neuroimaging biomarker to determine pharmacologically active doses of **LY2979165** in humans.^[1] The ketamine-induced Blood Oxygenation Level-Dependent (BOLD) signal is a robust biomarker for assessing the functional effects of compounds that interact with the glutamate system.^[1]

Q2: What is the mechanism of action of **LY2979165** in the context of a ketamine challenge phMRI study?

A2: **LY2979165** is an agonist for group II metabotropic glutamate receptors (mGluR2/3). These receptors are primarily located on presynaptic terminals and function as autoreceptors to inhibit glutamate release. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, is thought to increase glutamate release. By activating mGluR2/3, **LY2979165** is hypothesized to

counteract the ketamine-induced surge in glutamate, thereby attenuating the associated BOLD signal changes.[2][3]

Q3: What are the typical BOLD signal changes observed in a ketamine challenge phMRI study, and how does **LY2979165** affect them?

A3: Low-dose ketamine administration in healthy individuals typically elicits a strong increase in the BOLD signal in several brain regions, including the anterior cingulate cortex (ACC), medial prefrontal cortex (mPFC), and thalamus.[4] Pre-treatment with **LY2979165** has been shown to reduce this ketamine-evoked BOLD phMRI signal in a dose-dependent manner.[1]

Q4: How can I optimize my phMRI experimental design for a drug challenge study?

A4: A robust drug challenge phMRI design typically involves a baseline scanning period, followed by drug administration and a subsequent dynamic scanning period. For a fast-acting drug, a continuous scan of 20-60 minutes post-administration is recommended to capture the acute effects on the BOLD signal.[5] It is also crucial to include a placebo control group to differentiate drug-specific effects from other confounds.[1]

Troubleshooting Guide

Issue 1: Excessive motion artifacts are corrupting my phMRI data.

- Problem: Head motion is a major source of noise in fMRI and can be correlated with the pharmacological challenge, leading to spurious activations.
- Solution:
 - Prospective Motion Correction: If available, use real-time motion correction techniques during data acquisition.
 - Retrospective Motion Correction: Apply standard motion correction algorithms (e.g., realignment) during preprocessing.
 - Nuisance Regression: Include the motion parameters (and their derivatives) as regressors of no interest in your statistical model.

- Scrubbing: Identify and remove time points with excessive motion (framewise displacement).

Issue 2: I am observing a slow, low-frequency drift in my BOLD signal over time.

- Problem: Slow signal drifts are common in fMRI data and can be caused by scanner instabilities or physiological fluctuations.[\[6\]](#)[\[7\]](#) These drifts can confound the detection of long-lasting drug effects.
- Solution:
 - High-Pass Filtering: Apply a temporal high-pass filter during preprocessing to remove low-frequency noise. The cutoff frequency should be chosen carefully to avoid removing the signal of interest, especially for drugs with slow pharmacokinetic profiles.
 - Detrending: Use linear or polynomial detrending to remove slow drifts from the time series data.[\[8\]](#)
 - Multi-Echo fMRI: If available, multi-echo fMRI can help to separate BOLD from non-BOLD signal drifts.[\[9\]](#)

Issue 3: I am concerned about the influence of global signal changes in my analysis.

- Problem: Global signal fluctuations, which are widespread signal changes across the brain, can arise from physiological noise (e.g., respiration, cardiac pulsatility) or motion.[\[10\]](#) Global signal regression (GSR) is a common method to remove these fluctuations, but it is controversial as it can introduce artificial anti-correlations.[\[11\]](#)[\[12\]](#)
- Solution:
 - Physiological Noise Correction: Record cardiac and respiratory signals during scanning and use them as nuisance regressors in your analysis (e.g., RETROICOR).[\[13\]](#)
 - Component-Based Correction: Use methods like aCompCor, which derive nuisance regressors from regions not expected to show neural activity (e.g., white matter, CSF), to avoid some of the pitfalls of GSR.[\[10\]](#)

- Careful Interpretation: If using GSR, be cautious in interpreting negative correlations and consider reporting results both with and without GSR.

Issue 4: The reproducibility of my phMRI results is low.

- Problem: fMRI studies, including phMRI, can suffer from low reproducibility due to high variability within and between subjects.[\[14\]](#)
- Solution:
 - Standardized Protocols: Use standardized data acquisition and analysis pipelines to reduce variability.[\[15\]](#)[\[16\]](#)[\[17\]](#)
 - Power Analysis: Conduct power analyses to ensure your sample size is adequate to detect the expected effects.
 - Data Sharing and Open Science Practices: Share your data and analysis code to allow for independent verification and meta-analyses.[\[16\]](#)[\[17\]](#)
 - Preregistration: Preregister your study design and analysis plan to prevent p-hacking and improve the credibility of your findings.

Quantitative Data Presentation

The following tables summarize the dose-dependent effect of **LY2979165** on the ketamine-evoked BOLD response in various regions of interest (ROIs). Data are adapted from a study in healthy volunteers.

Table 1: Dose-Response of **LY2979165** on Ketamine-Evoked BOLD Signal

Pre-treatment	Mean BOLD Response (Least-Squares Mean)	95% Confidence Interval
Placebo	0.15	[0.10, 0.20]
20 mg LY2979165	0.12	[0.07, 0.17]
60 mg LY2979165	0.05	[0.00, 0.10]

Table 2: Exposure-Response Relationship between **LY2979165** Active Moiety (2812223) Plasma Levels and Ketamine-Evoked BOLD Response

Pharmacokinetic Endpoint	Correlation with BOLD Response	Statistical Significance
Average Plasma Concentration (C _{p,avg})	Negative	p < 0.05

Experimental Protocols

Ketamine Challenge phMRI Protocol

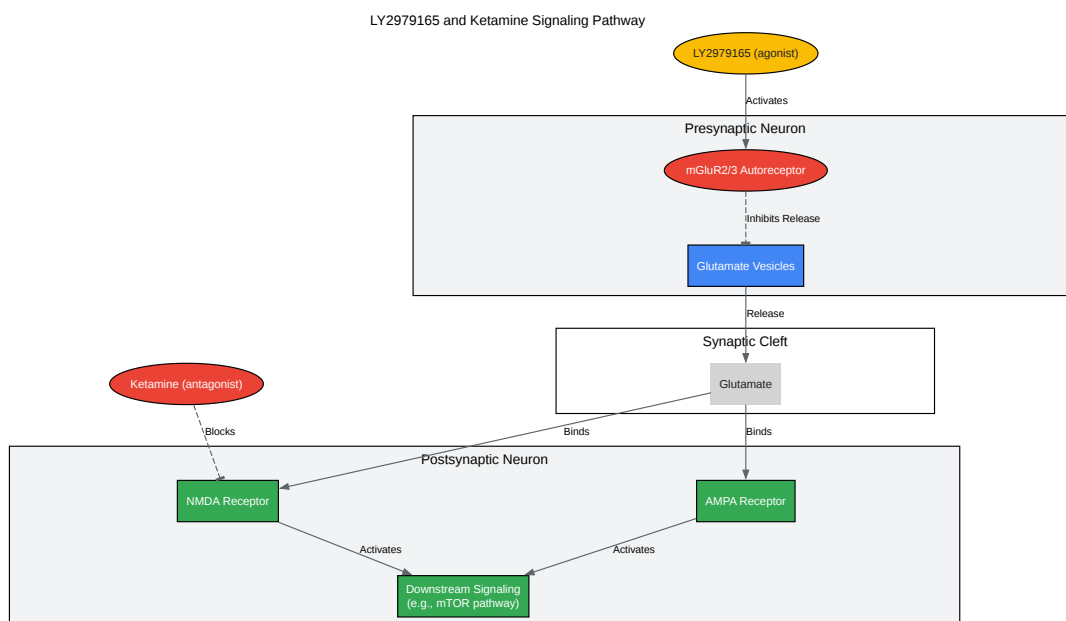
This protocol is a generalized procedure for a human ketamine challenge phMRI study with **LY2979165** pre-treatment.

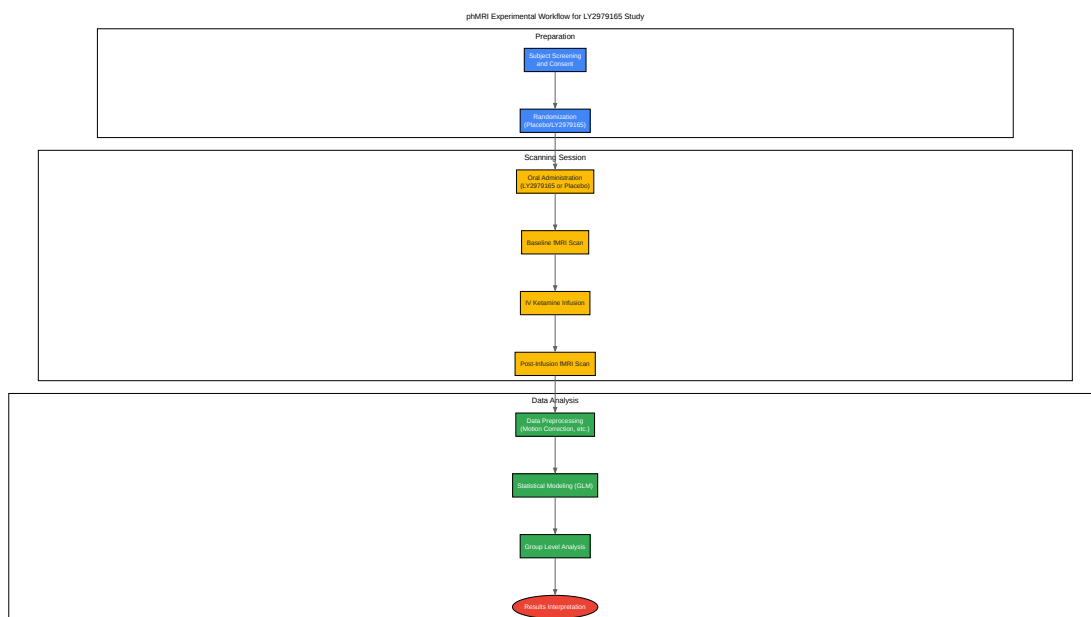
- Subject Recruitment and Screening:
 - Recruit healthy volunteers.
 - Perform a thorough medical and psychiatric screening to ensure participant safety.
 - Obtain informed consent.
- Pre-treatment Administration:
 - Administer a single oral dose of **LY2979165** (e.g., 20 mg or 60 mg) or a matching placebo in a double-blind manner.
 - Allow sufficient time for the drug to reach peak plasma concentration before the ketamine challenge.
- fMRI Data Acquisition:
 - Acquire a high-resolution anatomical scan (e.g., T1-weighted).
 - Begin acquisition of T2*-weighted echo-planar imaging (EPI) scans to measure the BOLD signal.

- Collect a baseline resting-state fMRI scan for approximately 10-15 minutes.[\[18\]](#)
- Ketamine Administration:
 - Administer a subanesthetic dose of ketamine intravenously. A typical regimen involves a bolus followed by a continuous infusion.
- Post-Ketamine fMRI Data Acquisition:
 - Continue acquiring BOLD fMRI data for the duration of the ketamine infusion and for a period afterward to capture the full hemodynamic response.
- Physiological Monitoring:
 - Continuously monitor vital signs, including heart rate, respiration, and blood pressure, throughout the scanning session.
- Data Preprocessing:
 - Perform standard fMRI preprocessing steps, including:
 - Motion correction
 - Slice-timing correction
 - Co-registration of functional and anatomical images
 - Spatial normalization to a standard template (e.g., MNI)
 - Spatial smoothing
- Statistical Analysis:
 - Use a general linear model (GLM) to analyze the fMRI data.
 - Model the ketamine effect as a regressor of interest.
 - Include nuisance regressors for motion parameters, physiological noise, and low-frequency drifts.

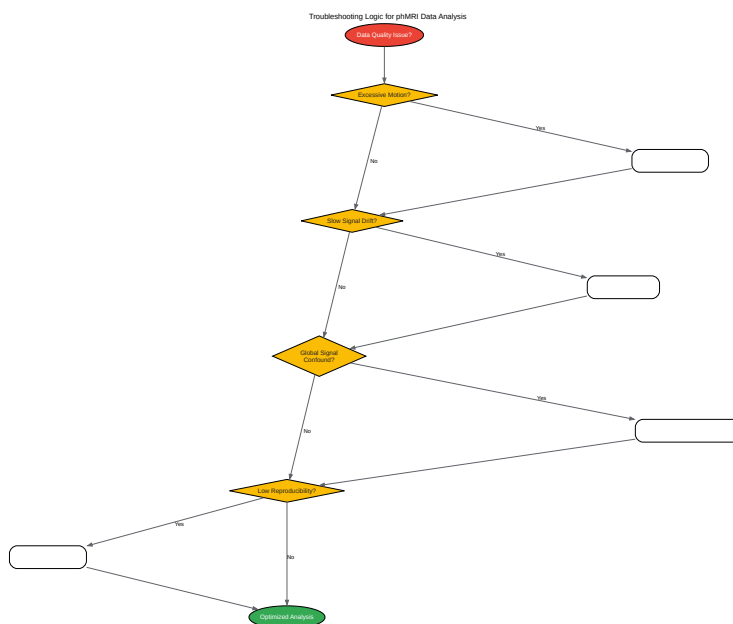
- Perform group-level analyses to compare the effects of **LY2979165** versus placebo on the ketamine-evoked BOLD response.

Visualizations





pHMR, 2020

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